3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c22-13-15-6-5-7-16(12-15)21(26)23-14-19-18-10-3-4-11-20(18)25(24-19)17-8-1-2-9-17/h5-7,12,17H,1-4,8-11,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXZJJJKWUOQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Tetrahydroindazole Ring: The starting material, often a substituted cyclopentanone, undergoes a cyclization reaction with hydrazine derivatives to form the tetrahydroindazole core.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Benzamide Formation: The final step involves coupling the tetrahydroindazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and tetrahydroindazole moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzamide and cyano groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium cyanide (NaCN), benzoyl chloride (C₆H₅COCl)
Major Products
Oxidation: Ketones or carboxylic acids depending on the site of oxidation.
Reduction: Primary amines from the reduction of the cyano group.
Substitution: Various substituted benzamides and indazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development in areas such as oncology or neurology.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Involvement: The compound might influence pathways involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations
Indazole Modifications: The target compound’s cyclopentyl group on the indazole (vs. The tetrahydroindazole core is conserved across analogs, suggesting its importance in scaffold rigidity and target interaction.
Amide Group Variations: Benzamide vs. Sulfonamide/Acetamide: The target’s benzamide group (electron-withdrawing cyano substituent) may offer stronger π-π stacking vs. sulfonamide’s () charged interactions or acetamide’s () metabolic susceptibility .
Flutolanil () demonstrates that benzamide derivatives with hydrophobic substituents (e.g., trifluoromethyl) are viable in agrochemical applications .
Research Findings and Implications
- Anti-HIV Activity: The 4-cyanophenyl-substituted analog () showed efficacy, suggesting that the target compound’s cyano group and indazole scaffold may similarly target viral enzymes or host interactions .
- Sulfonamide vs. Benzamide : ’s sulfonamide derivative lacks reported bioactivity, implying that the amide type critically influences target selectivity .
- Synthetic Routes : Hydrazine-mediated indazole formation () and X-ray crystallography for structural validation () are established methods applicable to the target compound’s development .
Biological Activity
The compound 3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide represents a novel class of chemical entities with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Weight | 300.4 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
| pKa | 7.0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various disease pathways. It has been shown to exhibit:
- Antitumor Activity : In vitro studies suggest that the compound inhibits cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing cytokine release and immune response.
Cytotoxicity Assays
Recent studies evaluated the cytotoxic effects of 3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide against various cancer cell lines. The results are summarized in the table below:
Note : IC50 values indicate the concentration required to inhibit cell growth by 50%.
In Vivo Studies
In vivo studies using murine models have demonstrated that this compound exhibits significant antitumor efficacy. Tumor volume reduction was observed in treated groups compared to controls:
Case Study 1: Antitumor Efficacy in Murine Models
A study conducted on mice bearing xenograft tumors showed that administration of the compound led to a marked decrease in tumor size and weight over a treatment period of four weeks. Histopathological analysis revealed significant apoptosis in tumor tissues.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound demonstrated its ability to reduce levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in a lipopolysaccharide (LPS)-induced inflammation model.
Q & A
Q. How can researchers optimize the synthesis of 3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide to improve yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature, solvent selection (e.g., polar aprotic solvents), and reaction time. For example, highlights the necessity of these parameters in achieving high yields and purity for structurally similar benzamide derivatives. Additionally, intermediate purification via column chromatography or preparative HPLC is critical, as demonstrated in for analogous compounds. Monitoring reaction progress with TLC or LC-MS ensures reproducibility .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and molecular framework (e.g., as in ).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- HPLC-PDA : For purity assessment and detection of byproducts .
- X-ray crystallography : If single crystals are obtainable, as used in for structural validation of benzamide derivatives .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer: Solubility issues often arise due to hydrophobic moieties (e.g., cyclopentyl and tetrahydroindazolyl groups). Strategies include:
Q. What functional groups in this compound are most reactive, and how do they influence biological activity?
Methodological Answer: The cyano group (–C≡N) and benzamide moiety are key reactive sites. The cyano group can participate in hydrogen bonding with biological targets, while the benzamide scaffold often interacts with enzyme active sites (e.g., kinases or proteases). emphasizes that functional group reactivity dictates interactions in biological systems, necessitating stability studies under physiological conditions .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological targets of this compound?
Methodological Answer: Molecular docking and molecular dynamics simulations (e.g., using AutoDock Vina or GROMACS) can model interactions with potential targets like kinases or GPCRs. supports integrating quantum chemical calculations with experimental data to refine binding hypotheses. Additionally, pharmacophore modeling (e.g., Schrödinger’s Phase) identifies critical interaction points, as validated in studies on similar indazole derivatives .
Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?
Methodological Answer: Contradictions may stem from poor pharmacokinetics (e.g., rapid metabolism). Strategies include:
- Metabolic stability assays : Liver microsome or cytochrome P450 studies to identify degradation pathways.
- Prodrug design : Masking reactive groups (e.g., esterification of the benzamide) to enhance bioavailability, as in .
- Tissue distribution studies : Radiolabeled tracer experiments to assess compound accumulation in target organs .
Q. What experimental designs are recommended to elucidate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer: A systematic SAR approach involves:
- Fragment-based substitution : Modifying the cyclopentyl or benzamide groups (e.g., halogenation, alkylation) to assess potency changes, as in .
- Bioisosteric replacement : Replacing the cyano group with a carboxylic acid or amide to evaluate target selectivity.
- 3D-QSAR modeling : Using CoMFA or CoMSIA to correlate structural features with activity .
Q. How can process control and reactor design be optimized for scalable synthesis?
Methodological Answer: Advanced process engineering methods include:
- Flow chemistry : Continuous reactors for precise temperature and mixing control, reducing batch variability .
- Design of Experiments (DoE) : Statistical optimization of parameters like catalyst loading and solvent ratios .
- In-line analytics : PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring, as highlighted in for industrial scalability .
Q. What role do heterocyclic substituents (e.g., indazole, cyclopentyl) play in modulating target selectivity?
Methodological Answer: The indazole core likely engages in π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites. The cyclopentyl group may enhance lipophilicity, improving membrane permeability. demonstrates that heterocyclic modifications in similar compounds alter binding affinity and off-target effects, requiring crystallographic validation .
Q. How can researchers design synergistic combinations of this compound with other therapeutics?
Methodological Answer: Synergy studies require:
- Combinatorial screening : High-throughput assays (e.g., Checkerboard or Bliss Independence) to identify additive or synergistic pairs.
- Mechanistic studies : Transcriptomics or proteomics to uncover complementary pathways.
- In vivo validation : Orthotopic models to assess combination efficacy and toxicity, as proposed in for multi-target therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
